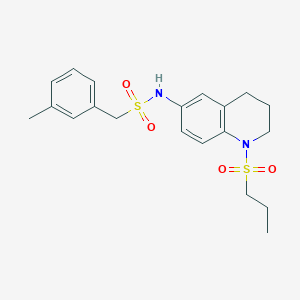

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide

Description

N-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a propylsulfonyl group at position 1 and a methanesulfonamide moiety linked to an m-tolyl group at position 5.

Properties

IUPAC Name |

1-(3-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-3-12-28(25,26)22-11-5-8-18-14-19(9-10-20(18)22)21-27(23,24)15-17-7-4-6-16(2)13-17/h4,6-7,9-10,13-14,21H,3,5,8,11-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUVDSQSBKHEMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial Synthesis: : The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide typically involves the sulfonation of a quinoline derivative. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid at controlled temperatures.

Reaction with Propylsulfonyl: : The next step involves the introduction of the propylsulfonyl group. This is usually achieved through a nucleophilic substitution reaction using propylsulfonyl chloride in the presence of a base like pyridine or triethylamine.

Methanesulfonamide Formation: : Finally, the compound is synthesized by reacting the intermediate with m-tolylmethanesulfonyl chloride. This step is also facilitated by bases that neutralize the by-products and drive the reaction to completion.

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic routes using automated reactors. The reactions are typically performed under stringent conditions to ensure high yield and purity. Solvent extraction and crystallization are common techniques used in the purification process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur-containing moieties, leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction reactions can target the quinoline ring, potentially converting it into a tetrahydroquinoline derivative.

Substitution: : Nucleophilic substitution reactions are common, especially at the sulfonyl groups, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: : Bases such as sodium hydride (NaH) or potassium tert-butoxide (tBuOK).

Major Products

The major products formed from these reactions depend on the specific conditions but can include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

Research has indicated that derivatives of tetrahydroquinoline compounds can act as selective inhibitors of neuronal nitric oxide synthase (nNOS). A study demonstrated that certain modifications to the tetrahydroquinoline structure enhance potency and selectivity against nNOS, which is implicated in various neurological disorders. For instance, compounds similar to N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide have shown promising results in preclinical models for pain relief and treatment of neuropathic conditions .

Autoimmune Disease Treatment

The compound's potential as a therapeutic agent for autoimmune diseases has been highlighted in recent studies. Specifically, it has been associated with the modulation of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a critical regulator in Th17 cell differentiation linked to autoimmune responses. Investigations into related compounds have shown that they can effectively treat conditions such as psoriasis and rheumatoid arthritis by acting as inverse agonists of RORγt .

Anticancer Activity

This compound may also exhibit anticancer properties. Compounds derived from the tetrahydroquinoline framework have been studied for their ability to inhibit NF-κB signaling pathways, which are crucial in cancer progression and inflammation. This suggests a potential role for this compound in cancer therapeutics .

Table 1: Summary of Case Studies on this compound

Mechanism of Action

The mechanism of action for N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. The propylsulfonyl and m-tolyl groups play a critical role in its binding affinity and specificity, modulating the compound's pharmacodynamics.

Comparison with Similar Compounds

Structural Analogues in Electrodeposition: 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (CTDB)

CTDB shares the tetrahydroquinoline core but differs in substituents:

- Functional Groups: CTDB contains a cyanoethyl group at position 1 and a diazenylbenzonitrile moiety at position 6, contrasting with the target compound’s propylsulfonyl and m-tolylmethanesulfonamide groups.

- Applications : CTDB acts as a leveler in gold electrodeposition, facilitating interfacial processes in ionic liquid electrolytes .

Table 1: Structural and Functional Comparison

Sulfonamide Derivatives in Pesticides: Tolylfluanid and Dichlofluanid

These compounds share sulfonamide groups but differ in structure and use:

- Functional Groups: Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) includes halogenated (Cl, F) and dimethylamino groups, unlike the non-halogenated m-tolyl and propylsulfonyl groups in the target compound.

- Applications : Used as fungicides and biocides, leveraging halogen atoms for reactivity .

- Key Difference : The target compound’s lack of halogens suggests divergent mechanisms, possibly favoring receptor-specific interactions over broad biocidal activity.

Table 2: Sulfonamide-Based Compounds

Tetrahydroquinoline-Based Pharmaceuticals: Pyrrolidinone Derivatives

The crystal structure of 1-[2-(4-Nitrophenyl)-5-(5-Phenyl-1,2-Oxazol-3-yl)-1,2,3,4-Tetrahydroquinolin-4-yl]Pyrrolidin-2-One () highlights:

- Structural Features : A nitrophenyl group and oxazolyl substituent, with significant torsion angles (e.g., 47.0°–56.4°) influencing molecular conformation.

- Divergence: The target compound’s sulfonamide groups may enhance solubility or binding affinity compared to pyrrolidinone or oxazolyl substituents.

Table 3: Pharmacological Tetrahydroquinoline Derivatives

Simple Tetrahydroquinoline Derivatives: 6-Methyl-1,2,3,4-Tetrahydroquinoline

- Structure : A methyl group at position 6, lacking complex substituents .

- Applications : Intermediate in organic synthesis; simpler derivatives often serve as building blocks for pharmaceuticals.

- Comparison: The target compound’s sulfonamide and propylsulfonyl groups likely increase molecular weight (MW: ~463.6 g/mol*) and polarity compared to 6-methyltetrahydroquinoline (MW: 147.22 g/mol) .

Biological Activity

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H22N2O3S

- Molecular Weight : Approximately 422.6 g/mol

- Structure : The compound features a tetrahydroquinoline core with a propylsulfonyl group and an m-tolylmethanesulfonamide moiety, contributing to its unique chemical properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

- Antitumor Activity : Studies have shown that this compound possesses antitumor properties. It has been noted for its ability to inhibit cancer cell proliferation in vitro.

- Mechanism of Action : The exact mechanism remains under investigation; however, it is believed to interact with specific enzymes and receptors involved in tumor growth and progression. The sulfonamide group may enhance binding affinity to target proteins.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| N-(1-(propylsulfonyl)-...) | Propylsulfonyl group | Antitumor activity | Enhanced solubility |

| N-(1-(methylsulfonyl)-...) | Methyl group instead of propyl | Moderate activity | Lower hydrophobicity |

| N-(1-(ethylsulfonyl)-...) | Ethylene chain | Varies by substitution | Intermediate properties |

This table illustrates that the unique combination of hydrophobic and hydrophilic characteristics in this compound enhances its solubility and interaction with biological systems compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : Laboratory studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines. For instance, it showed a significant reduction in cell viability in breast cancer cells when tested at varying concentrations.

- In Vivo Studies : Animal model studies indicated that administration of the compound led to a marked decrease in tumor size compared to control groups. These findings suggest potential for therapeutic applications in oncology.

- Binding Affinity Studies : Research into the binding affinity of this compound with specific receptors has revealed promising results. It shows strong interactions with targets involved in cell signaling pathways related to cancer progression.

Future Directions

The ongoing research into this compound aims to elucidate its full therapeutic potential. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.

- Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.